1-(Trifluoromethoxymethyl)cyclopropanamine hydrochloride
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Overview
Description
1-(Trifluoromethoxymethyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C4H7ClF3N. It is known for its unique structural features, which include a cyclopropane ring substituted with a trifluoromethoxymethyl group and an amine group.
Preparation Methods
The synthesis of 1-(Trifluoromethoxymethyl)cyclopropanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of cyclopropanamine with trifluoromethoxymethyl chloride under controlled conditions to introduce the trifluoromethoxymethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
1-(Trifluoromethoxymethyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amine group to an amine derivative.
Substitution: The trifluoromethoxymethyl group can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide, forming new substituted products
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -10°C to 100°C, depending on the specific reaction .
Scientific Research Applications
1-(Trifluoromethoxymethyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxymethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxymethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
1-(Trifluoromethoxymethyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
1-(Trifluoromethyl)cyclopropanamine hydrochloride: This compound has a similar cyclopropane ring but with a trifluoromethyl group instead of a trifluoromethoxymethyl group. .
1-(Trifluoromethyl)cyclopropanamine: Without the hydrochloride component, this compound exhibits different solubility and reactivity characteristics.
Properties
Molecular Formula |
C5H9ClF3NO |
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Molecular Weight |
191.58 g/mol |
IUPAC Name |
1-(trifluoromethoxymethyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)10-3-4(9)1-2-4;/h1-3,9H2;1H |
InChI Key |
INHXBNGYTLZJEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(COC(F)(F)F)N.Cl |
Origin of Product |
United States |
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